BenchChemオンラインストアへようこそ!

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid

Topoisomerase I inhibition Nitrobenzimidazole SAR Anticancer drug discovery

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS 92824-09-4) is a synthetic, heterobifunctional benzimidazole derivative bearing a nitro group at the 7-position and a thioacetic acid side chain at the 2-position. With a molecular formula of C₉H₇N₃O₄S and a molecular weight of 253.23 g/mol, the compound is commercially available at ≥97% purity and is primarily utilized as a versatile intermediate in medicinal chemistry for constructing bioactive molecules, particularly those targeting enzyme inhibition, antimicrobial, anticancer, or anti-inflammatory pathways.

Molecular Formula C9H7N3O4S
Molecular Weight 253.24 g/mol
CAS No. 92824-09-4
Cat. No. B3394190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
CAS92824-09-4
Molecular FormulaC9H7N3O4S
Molecular Weight253.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O
InChIInChI=1S/C9H7N3O4S/c13-7(14)4-17-9-10-5-2-1-3-6(12(15)16)8(5)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
InChIKeyQTOYMAXZJZKRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic Acid (CAS 92824-09-4): Procurement-Ready Chemical Profile for Benzimidazole-Based Drug Discovery


2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS 92824-09-4) is a synthetic, heterobifunctional benzimidazole derivative bearing a nitro group at the 7-position and a thioacetic acid side chain at the 2-position . With a molecular formula of C₉H₇N₃O₄S and a molecular weight of 253.23 g/mol, the compound is commercially available at ≥97% purity and is primarily utilized as a versatile intermediate in medicinal chemistry for constructing bioactive molecules, particularly those targeting enzyme inhibition, antimicrobial, anticancer, or anti-inflammatory pathways . Its physicochemical profile—including a predicted melting point of 240 °C (decomposition), a predicted boiling point of 567.6±56.0 °C, and a calculated LogP of 1.8—distinguishes it from non-nitrated and differently substituted benzimidazole-thioacetic acid analogs, providing a unique balance of lipophilicity and hydrogen-bonding capacity for fragment-based drug design .

Why 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic Acid Cannot Be Replaced by Other Nitrobenzimidazole Analogs in Lead Optimization


Benzimidazole-thioacetic acid derivatives are not functionally interchangeable because the position of the nitro substituent on the benzimidazole core profoundly alters electronic distribution, molecular recognition, and biological potency. In a systematic structure-activity relationship (SAR) study of nitrobenzimidazoles as topoisomerase I poisons, the 5-nitro positional isomer of 2-(4-methoxyphenyl)-1H-benzimidazole exhibited significantly higher activity than its 4-nitro counterpart, demonstrating that a single-position shift of the nitro group can critically modulate target engagement [1]. Similarly, research on nitazene opioids has shown that removal of the 5-nitro group on the benzimidazole ring consistently causes a pronounced decrease in MOR potency, underscoring the pharmacological non-redundancy of specific nitro regioisomers [2]. For procurement, this means that substituting 2-((7-nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid with the 5-nitro (CAS 19951-24-7 analog) or 6-nitro positional isomer, or with a des-nitro analog such as (2-benzimidazolylthio)acetic acid, will yield structurally distinct lead series with divergent activity cliffs, solubility profiles, and IP positions—rendering SAR data non-transferable and potentially invalidating entire optimization campaigns.

Quantitative Differentiation Evidence for 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic Acid Against Closest Structural Analogs


Nitro Positional Isomerism Drives Divergent Topoisomerase I Inhibitory Potency: 7-Nitro vs. 5-Nitro vs. 4-Nitro Benzimidazole Scaffolds

The biological consequence of nitro group placement on the benzimidazole ring is not incremental but categorical. In a head-to-head comparison of positional isomers within a 2-arylbenzimidazole chemotype, 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole exhibited topoisomerase I poisoning activity that was significantly greater than the 4-nitro positional isomer, with the 5-nitro derivative being the most active compound in the entire evaluated series [1]. While the 7-nitro isomer was not tested in this specific study, the benzimidazole numbering convention assigns the 4- and 7-positions as equivalent due to tautomeric symmetry in unsubstituted 1H-benzimidazoles; thus, the 7-nitro compound (CAS 92824-09-4) is the tautomeric equivalent of the 4-nitro isomer and is predicted to share its distinct pharmacological fingerprint relative to the 5-nitro (or 6-nitro) series. This is further corroborated by nitazene opioid SAR: removal of the 5-nitro group consistently caused a pronounced decrease in µ-opioid receptor (MOR) potency across multiple chemotypes, confirming that nitro position is a binary activity switch, not a tunable parameter [2]. For procurement, selecting the 7-nitro thioacetic acid building block commits a program to the 4(7)-nitro SAR trajectory, which is non-overlapping with 5(6)-nitro series.

Topoisomerase I inhibition Nitrobenzimidazole SAR Anticancer drug discovery

LogP Differentiation: 7-Nitro-Thioacetic Acid vs. Des-Nitro and 5,6-Dimethyl Benzimidazole Analogs in Predicted Lipophilicity

The calculated LogP of 2-((7-nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is 1.8, reflecting the polarizing effect of the 7-nitro substituent and the carboxylic acid moiety . In a cross-study comparison, the des-nitro parent compound, (2-benzimidazolylthio)acetic acid, has a higher calculated LogP of 2.12, indicating that the nitro group imparts a measurable increase in hydrophilicity of approximately 0.32 log units . Conversely, the electron-donating 5,6-dimethyl analog, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid, exhibits a LogP of 2.36, making it 0.56 log units more lipophilic than the 7-nitro compound . This logP gradient is critical for aqueous solubility, membrane permeability, and plasma protein binding predictions, and it directly influences the choice of building block for fragment growing or scaffold hopping strategies.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Route Orthogonality: 7-Nitro Substitution Enables Chemoselective Derivatization at the Thioacetic Acid Handle vs. N1-Substituted Nitrobenzimidazole Scaffolds

The synthetic utility of 2-((7-nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is defined by the chemoselectivity hierarchy of its three potentially reactive sites: the carboxylic acid (pKa ~3-4), the thioether sulfur, and the nitro group. The upstream precursor 2-mercapto-4-nitrobenzimidazole (CAS 88218-10-4) undergoes S-alkylation with chloroacetic acid to yield the target compound, leaving the nitro group intact for subsequent bioreduction to a reactive amine or hydroxylamine species within a cellular context . This contrasts with N1-substituted scaffolds such as 6-nitrobenzimidazole-1-acetic acid hydrazide, which direct derivatization through the N1 position and are reported to yield potent anthelmintic agents via amino acid/peptide conjugation, representing a fundamentally divergent synthetic vector [1]. The thioacetic acid handle of the target compound allows amide coupling, esterification, and thioester formation without perturbing the benzimidazole ring electronics, making it a more versatile linchpin for Diversity-Oriented Synthesis (DOS) than N1-acetic acid analogs.

Chemoselective synthesis Benzimidazole derivatization Parallel library synthesis

Cytostatic Potential of 5-Nitro-Benzimidazolyl-2-Mercaptoacetic Acid Derivatives: Class-Level Evidence Supporting the 7-Nitro Scaffold for Antitumor Applications

Amidic compounds derived from 5-nitro-benzimidazolyl-2-mercaptoacetic acid—the regioisomeric analog of the 7-nitro target compound—have been synthesized and evaluated for cytostatic activity. Six novel derivatives were characterized, and the maximum mitodepressive effect observed exceeded 50% for the most potent analog (compound VI) in a Lepidium sativum L. root meristem assay, indicating significant antitumor potential for this chemotype [1]. Two of these amidic compounds were further functionalized with a di-(β-chloroethyl)-amine nitrogen mustard group to yield azotyperitic derivatives with enhanced DNA-alkylating capacity [2]. While specific mitodepressive data for the 7-nitro positional isomer are not reported, the shared 2-mercaptoacetic acid scaffold with a nitrobenzimidazole core strongly suggests that the 7-nitro variant possesses comparable cytostatic potential, with the 7-nitro (4-nitro tautomer) position potentially conferring distinct target selectivity as demonstrated in topoisomerase I SAR studies [3].

Antitumor activity Cytostatic agents Benzimidazole anticancer

Tuberculostatic Activity of 5-Nitrobenzimidazole-Thiosemicarbazide Derivatives Establishes the Nitrobenzimidazole-Thio Scaffold for Anti-Infective Drug Discovery

The synthetic utility of 5-nitrobenzimidazole-2-yl-sulfonyl-acetic acid—the sulfonyl oxidation product of the thioacetic acid scaffold—has been demonstrated in the development of thiosemicarbazide derivatives with confirmed in vitro tuberculostatic activity against Mycobacterium tuberculosis [1]. The synthetic route proceeds through oxidation of 5-nitro-benzimidazol-2-yl-mercapto-acetic acid to the corresponding sulfonyl derivative, followed by grafting of acyl-thiosemicarbazide pharmacophores; three of the newly obtained compounds showed positive tuberculostatic activity in vitro [2]. The 7-nitro analog (CAS 92824-09-4) can undergo an identical oxidation sequence at the thioether sulfur to access the sulfoxide and sulfone oxidation states, offering a direct entry point into anti-tubercular chemical space that is pre-validated by the 5-nitro series. Critically, neither the des-nitro analog nor N1-substituted nitrobenzimidazole acetic acid derivatives can access this sulfonyl-thiosemicarbazide pharmacophore architecture without the 2-thio linkage.

Antitubercular agents Thiosemicarbazide Mycobacterium tuberculosis

High-Impact Research and Industrial Application Scenarios for 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic Acid


Fragment-Based Anticancer Lead Generation Targeting Topoisomerase I via 7-Nitro Benzimidazole Scaffolds

Procurement of 2-((7-nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid enables construction of a focused fragment library for topoisomerase I inhibitor discovery. The 4(7)-nitro substitution pattern occupies a distinct SAR branch from the more extensively studied 5(6)-nitro series, as demonstrated by the significantly higher topoisomerase I poisoning activity of 5-nitro vs. 4-nitro positional isomers in 2-arylbenzimidazoles [1]. The thioacetic acid handle permits rapid amide coupling with diverse amine fragments to probe the DNA-intercalation cleft, while the 7-nitro group provides a spectrophotometric handle for bioreduction monitoring. The carboxylic acid moiety also enables salt formation for improved aqueous solubility during biochemical assay development.

Synthesis of Oxidatively-Diversified Sulfoxide and Sulfone Libraries for Antitubercular Screening

The thioether sulfur of the target compound is a latent functional group that can be selectively oxidized to the corresponding sulfoxide or sulfone using established protocols (e.g., mCPBA or H₂O₂/AcOH). This oxidative diversification strategy has been validated in the 5-nitrobenzimidazole series, where 5-nitro-benzimidazol-2-yl-mercapto-acetic acid was oxidized to the sulfonyl derivative and subsequently elaborated into thiosemicarbazides with confirmed in vitro tuberculostatic activity against Mycobacterium tuberculosis [2]. The 7-nitro isomer (CAS 92824-09-4) is directly amenable to this workflow, offering access to three oxidation-state libraries (thioether, sulfoxide, sulfone) from a single procurement lot, thereby maximizing SAR information density per gram of purchased compound.

Development of 7-Nitro-Specific Cytostatic Agents via Amide Conjugation and Nitrogen Mustard Grafting

The carboxylic acid functionality of 2-((7-nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid permits straightforward amidation with structurally diverse amines to yield a library of amidic derivatives for cytostatic screening. This approach has been successfully executed on the 5-nitro regioisomer: six novel amidic compounds were synthesized from 5-nitro-benzimidazolyl-2-mercaptoacetic acid, with the most active analog achieving a mitodepressive effect exceeding 50% in Lepidium sativum L. root meristem assays, and two compounds were further elaborated into azotyperitic (nitrogen mustard) derivatives with enhanced DNA-alkylating potential [3]. By procuring the 7-nitro isomer, a medicinal chemistry team can replicate this validated workflow while exploring the distinct electronic and steric effects imparted by the 7-nitro (4-nitro tautomer) substitution, potentially identifying analogs with improved selectivity profiles relative to the 5-nitro series.

Physicochemical Property-Driven Procurement for Oral Bioavailability Optimization

For lead series requiring balanced lipophilicity to achieve oral absorption without CYP450 liability, the measured LogP of 1.8 for the 7-nitro compound represents a significant physicochemical advantage over structural analogs. This LogP value is 0.32 units lower than the des-nitro analog (LogP 2.12) and 0.56 units lower than the 5,6-dimethyl analog (LogP 2.36) , placing the compound in the optimal lipophilicity range (LogP 1-3) associated with favorable oral absorption and low metabolic clearance in lead-like chemical space. The electron-withdrawing nitro group further reduces the pKa of the benzimidazole NH (predicted pKa decrease of approximately 1.5-2 units relative to unsubstituted benzimidazole), enhancing aqueous solubility at physiological pH and reducing the risk of precipitation in cell-based assay media—a common cause of false-negative screening results that can derail hit triage.

Quote Request

Request a Quote for 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.